Quinolin-3-yl(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3-yl(o-tolyl)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a methanone group, which is further connected to an o-tolyl group.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The compound may also interact with its targets through a radical process .
Biochemical Pathways
Quinoline derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the reaction of similar compounds can proceed smoothly in the absence of a photocatalyst, additive, and metal catalyst, suggesting that the compound may be stable under various conditions .
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a flammable liquid (Category 4), has acute toxicity when ingested (Category 4), and poses a short-term (acute) aquatic hazard (Category 3) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment .
Future Directions
Quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions of “4-(2-Methylbenzoyl)quinoline; 97%” could involve exploring greener synthetic approaches and investigating its potential applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-3-yl(o-tolyl)methanone can be synthesized through various methods. One common approach involves the transition metal-free synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. This method utilizes methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents . Another method involves copper-catalyzed one-pot domino reactions via C–H bond activation, where 2-aminobenzylalcohols react with propiophenones under metal-organic framework catalysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, quinoline-3-methanol derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Quinolin-3-yl(o-tolyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties.
Comparison with Similar Compounds
Quinolin-3-yl(o-tolyl)methanone can be compared with other similar compounds such as:
Quinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a methanone group.
Quinoline-3-methanol: Similar in structure but with a methanol group instead of a methanone group.
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: A quinoline derivative with different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-methylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-6-2-4-8-15(12)17(19)14-10-13-7-3-5-9-16(13)18-11-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWUBZOTSZCQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.